1-Acetylaziridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetylaziridine-2-carboxylic acid is an organic compound that features both an aziridine ring and a carboxylic acid functional group The aziridine ring is a three-membered nitrogen-containing ring, which is known for its high strain and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Acetylaziridine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of aziridine with acetic anhydride in the presence of a base. This reaction typically proceeds under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Acetylaziridine-2-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different substituted products.
Substitution: The acetyl group can be substituted with other acyl groups through reactions with acyl chlorides or anhydrides.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Acylating Agents: Acyl chlorides, acetic anhydride
Major Products Formed:
- Substituted aziridines
- Ketones
- Carboxylic acids
Wissenschaftliche Forschungsanwendungen
1-Acetylaziridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antiviral agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, particularly those containing nitrogen heterocycles.
Biological Studies: Researchers use it to study the reactivity and stability of aziridine rings in biological systems.
Wirkmechanismus
The mechanism of action of 1-acetylaziridine-2-carboxylic acid primarily involves the reactivity of the aziridine ring. The high strain energy of the three-membered ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various biologically active compounds, which can interact with molecular targets such as enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Aziridine-2-carboxylic acid: Lacks the acetyl group but shares the aziridine ring and carboxylic acid functionality.
1-Acetylaziridine: Contains the aziridine ring and acetyl group but lacks the carboxylic acid functionality.
Uniqueness: 1-Acetylaziridine-2-carboxylic acid is unique due to the presence of both the aziridine ring and the carboxylic acid group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
741241-17-8 |
---|---|
Molekularformel |
C5H7NO3 |
Molekulargewicht |
129.11 g/mol |
IUPAC-Name |
1-acetylaziridine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO3/c1-3(7)6-2-4(6)5(8)9/h4H,2H2,1H3,(H,8,9) |
InChI-Schlüssel |
LUCZWZLUXRQKTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.